molecular formula C13H18O2Si B3244526 (4-Methoxymethoxy-phenylethynyl)-trimethylsilane CAS No. 162271-44-5

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane

Cat. No. B3244526
M. Wt: 234.37 g/mol
InChI Key: DSPDXRSVPOCLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06201019B1

Procedure details

5.74 g (21.7 mmol) of 1-iodo-4-methoxymethoxybenzene, 100 ml of triethylamine and a mixture of 1.53 g (2.18 mmol) of dichloro-bis(triphenylphosphine)palladium and 831 mg (4.37 mmol) of copper iodide are introduced into a three-necked flask. 6.14 ml (43.5 mmol) of trimethylsilylacetylene are then added and the medium is stirred for 48 h at room temperature. It is then poured into a water/ethyl acetate mixture. The organic phase is washed twice with water and, after separation of the phases by settling, it is washed with magnesium sulphate and concentrated.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenylphosphine)palladium
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
831 mg
Type
catalyst
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:19][Si:20]([C:23]#[CH:24])([CH3:22])[CH3:21]>[Cu](I)I.O.C(OCC)(=O)C>[CH3:19][Si:20]([CH3:22])([CH3:21])[C:23]#[C:24][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.74 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OCOC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
dichloro-bis(triphenylphosphine)palladium
Quantity
1.53 g
Type
reactant
Smiles
Name
Quantity
831 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
6.14 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the medium is stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a three-necked flask
WASH
Type
WASH
Details
The organic phase is washed twice with water
CUSTOM
Type
CUSTOM
Details
after separation of the phases
WASH
Type
WASH
Details
it is washed with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C[Si](C#CC1=CC=C(C=C1)OCOC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.